molecular formula C7H4BrF3O B1399509 1-Bromo-3-(difluoromethoxy)-2-fluorobenzene CAS No. 1242249-28-0

1-Bromo-3-(difluoromethoxy)-2-fluorobenzene

Cat. No.: B1399509
CAS No.: 1242249-28-0
M. Wt: 241 g/mol
InChI Key: NHFNQTPCXZRLFQ-UHFFFAOYSA-N
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Description

1-Bromo-3-(difluoromethoxy)-2-fluorobenzene is a valuable fluorinated aromatic building block in medicinal and agrochemical research. The strategic incorporation of the difluoromethoxy (OCF2H) group is a widely employed strategy in modern drug discovery, as it can significantly enhance the metabolic stability and membrane permeability of lead compounds . Furthermore, the difluoromethoxy group is known to act as a hydrogen bond donor, allowing it to serve as a bioisostere for alcohols, thiols, and amine moieties, thereby modulating the physicochemical properties and biological activity of target molecules . The presence of both bromo and fluoro substituents on the benzene ring offers versatile synthetic handles for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, enabling the rapid exploration of chemical space around this core structure . This compound is particularly useful for the synthesis of complex difluoromethylated pyridines and other azines through multi-step synthesis, which are privileged scaffolds in the development of new active ingredients . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-bromo-3-(difluoromethoxy)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-4-2-1-3-5(6(4)9)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFNQTPCXZRLFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242249-28-0
Record name 1-bromo-3-(difluoromethoxy)-2-fluorobenzene
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Biological Activity

1-Bromo-3-(difluoromethoxy)-2-fluorobenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique arrangement of fluorine and bromine substituents, which may influence its interaction with biological targets, including enzymes and receptors. The following sections summarize the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H5BrF3OC_8H_5BrF_3O, with a molecular weight of approximately 239.03 g/mol. The presence of difluoromethoxy and fluorine groups enhances its lipophilicity and reactivity, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with biomolecules. The halogen atoms can participate in halogen bonding, which may stabilize interactions with specific receptors or enzymes, influencing biochemical pathways such as:

  • Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors for various kinases and enzymes involved in cancer progression and other diseases.
  • Receptor Modulation : The compound may interact with receptors in the central nervous system or immune pathways, potentially modulating responses relevant to inflammation or neurodegenerative diseases.

Biological Activity Data

Activity Type Observation Reference
Anticancer ActivityInhibits proliferation in cancer cell lines (e.g., HCT116)
Antimicrobial PropertiesExhibits activity against various bacterial strains
Kinase InhibitionPotential inhibitor of key signaling pathways

Case Studies

  • Anticancer Activity : A study evaluated the effects of halogenated analogs on cancer cell lines, revealing that certain derivatives of this compound demonstrated significant antiproliferative effects. For instance, compounds with similar structural motifs showed IC50 values ranging from 7.76 µM to 9.76 µM against colorectal and ovarian cancer cells, indicating a promising therapeutic potential ( ).
  • Antimicrobial Studies : Research into the antimicrobial properties of fluorinated compounds has indicated that this compound exhibits notable activity against both Gram-positive and Gram-negative bacteria. The presence of fluorine enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy ().
  • Kinase Inhibition : Recent studies have focused on the compound's role as a potential kinase inhibitor. For example, related compounds have been shown to inhibit critical kinases involved in cell signaling pathways, suggesting that this compound may also possess similar inhibitory properties ( ).

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula CAS Number Key Substituents Molecular Weight (g/mol) Purity Key References
1-Bromo-3-(difluoromethoxy)-2-fluorobenzene C$7$H$4$BrF$_3$O* Not explicitly provided -Br (1), -OCF$_2$H (3), -F (2) ~223.02 (inferred) 95% (inferred)
1-Bromo-4-(difluoromethoxy)benzene C$7$H$5$BrF$_2$O Not provided -Br (1), -OCF$_2$H (4) 223.02 95%
1-Bromo-2-(difluoromethoxy)benzene C$7$H$5$BrF$_2$O Not provided -Br (1), -OCF$_2$H (2) 223.02 95%
4-Bromo-1-(difluoromethoxy)-2-fluorobenzene C$7$H$4$BrF$_3$O CID 15681630 -Br (4), -OCF$_2$H (1), -F (2) 241.01 Not provided
2-Bromo-1,3-difluorobenzene C$6$H$3$BrF$_2$ 64248-56-2 -Br (2), -F (1 and 3) 192.99 98%
1-Chloro-4-(difluoromethoxy)-2-fluorobenzene C$7$H$4$ClF$_3$O 1404194-91-7 -Cl (1), -OCF$_2$H (4), -F (2) 196.56 High purity

*Inferred from analogs; exact data requires verification.

Reactivity in Cross-Coupling Reactions

Bromo-substituted (difluoromethoxy)benzenes are pivotal in Pd-catalyzed direct arylations. Key findings include:

  • 1-Bromo-4-(difluoromethoxy)benzene : Reacts with benzothiophene to yield C2-arylated products in 77% efficiency using 1 mol% Pd(OAc)$_2$ .
  • 1-Bromo-2-(difluoromethoxy)benzene : Exhibits similar reactivity to the para-substituted analog, achieving 79–93% yields with nitrogen-containing heteroaromatics like imidazo[1,2-a]pyridine .
  • Comparison with trifluoromethoxy analogs : 1-Bromo-3-(trifluoromethoxy)benzene (CF$3$O- instead of CF$2$HO-) shows higher electron-withdrawing effects, which may accelerate oxidative addition in Pd catalysis but reduce nucleophilic substitution rates .

Electronic and Steric Effects

  • Substituent position : Ortho-substituted bromo(difluoromethoxy)benzenes (e.g., 1-bromo-2-(difluoromethoxy)benzene) exhibit steric hindrance, yet maintain high reactivity due to the flexibility of the difluoromethoxy group .
  • Electron-withdrawing groups : The difluoromethoxy group (-OCF$2$H) is less electron-withdrawing than trifluoromethoxy (-OCF$3$) but more than methoxy (-OCH$_3$), balancing reactivity and stability in catalytic systems .

Preparation Methods

Table 1: Comparison of Reaction Conditions for Analogous Syntheses

Parameter Example from General Bromination ()
Substrate 3-Bromo-5-fluorophenol Fluorobenzene
Reagent Chlorodifluoromethane, KOH Bromine, FeCl₃/AlCl₃
Temperature 80–85°C 10–100°C (multi-step)
Time 18 hours 4–24 hours
Yield 79% 70% (based on substrate)

Challenges and Optimization Considerations

  • Regioselectivity : Achieving 2-fluoro substitution requires precise control over directing effects. Electron-withdrawing groups (e.g., -OCHF₂) typically direct electrophilic bromination to meta/para positions, complicating ortho substitution.
  • Side reactions : Competing isomerization or over-bromination may occur without stringent temperature control ().
  • Purification : Distillation or silica gel chromatography is critical for isolating high-purity products ().

Proposed Synthetic Route

While no direct literature exists for 1-bromo-3-(difluoromethoxy)-2-fluorobenzene , a plausible pathway involves:

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-3-(difluoromethoxy)-2-fluorobenzene?

The synthesis typically involves halogenation and substitution reactions. For example, bromo-fluoro intermediates can be functionalized via nucleophilic substitution using difluoromethoxy groups. A method analogous to the synthesis of 1-Bromo-3-(2,5-dimethylbenzyl)-2-fluorobenzene involves coupling bromo-fluorinated benzyl alcohols with appropriate reagents under controlled conditions, followed by purification via flash column chromatography . Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to avoid byproducts.

Q. How is this compound characterized structurally?

Characterization relies on multi-spectral analysis:

  • NMR : 1^1H and 13^{13}C NMR identify chemical environments of aromatic protons and carbons, with splitting patterns revealing substituent positions. For example, coupling constants in 1^1H NMR distinguish ortho, meta, and para fluorine effects .
  • HRMS : Confirms molecular formula (e.g., C7_7H4_4BrF3_3O) by matching exact mass-to-charge ratios .
  • IR Spectroscopy : Detects functional groups like C-F (1100–1000 cm1^{-1}) and C-Br (600–500 cm1^{-1}) stretches .

Q. What are the key applications of this compound in medicinal chemistry?

Bromo- and fluorinated aryl ethers are intermediates in drug discovery. The difluoromethoxy group enhances metabolic stability and lipophilicity, making the compound valuable for synthesizing bioactive molecules. For instance, analogous bromo-difluoromethoxy benzenes are used in Pd-catalyzed cross-couplings to generate heteroaryl scaffolds for kinase inhibitors or antimicrobial agents .

Advanced Research Questions

Q. How does the difluoromethoxy group influence regioselectivity in cross-coupling reactions?

The electron-withdrawing nature of the difluoromethoxy group directs electrophilic aromatic substitution and metal-catalyzed couplings. In Pd-catalyzed arylations, electron-deficient aryl bromides favor C–H activation at positions para or meta to the substituent. For example, 1-bromo-4-(difluoromethoxy)benzene reacts with benzothiophene to yield C2-arylated products with 77% efficiency, attributed to steric and electronic effects of the substituent . Catalyst choice (e.g., Pd(OAc)2_2) and ligand design further modulate selectivity.

Q. How can researchers resolve contradictions in reaction yields when varying catalytic systems?

Systematic optimization is essential:

  • Catalyst Screening : Test Pd sources (e.g., Pd(OAc)2_2, PdCl2_2) and ligands (e.g., PPh3_3, Xantphos) to identify optimal combinations. Evidence shows 1 mol% Pd(OAc)2_2 achieves high yields (72–93%) in imidazole arylations .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates, while toluene may improve thermal stability.
  • Additives : Bases (e.g., K2_2CO3_3) or silver salts can mitigate halide poisoning of catalysts .

Q. What strategies validate the purity of this compound in complex mixtures?

Advanced chromatographic and spectroscopic methods include:

  • HPLC-MS : Separates impurities while confirming molecular ions.
  • GC-FID : Quantifies volatile byproducts.
  • X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives . Contradictory NMR data (e.g., unexpected splitting) may require 2D techniques (COSY, HSQC) to assign signals accurately .

Methodological Considerations Table

ChallengeSolutionKey Evidence
Low yield in cross-couplingOptimize catalyst loading (1 mol% Pd(OAc)2_2) and solvent (DMF)
Ambiguous NMR assignmentsUse 19^{19}F NMR and 2D correlation spectroscopy (HSQC, HMBC)
Byproduct formation during halogenationControl reaction temperature (<80°C) and stoichiometry of brominating agents

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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